4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring substituted with a 2-chlorophenyl group and an acetylamino butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzoyl chloride with 6-oxopyridazin-1(6H)-yl acetic acid, followed by the introduction of the butanoic acid moiety through an amide bond formation. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Baclofen: A compound with a similar butanoic acid moiety, used as a muscle relaxant and GABA agonist.
Indole Derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.
Uniqueness
4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its specific combination of a pyridazinone ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H16ClN3O4 |
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Molecular Weight |
349.77 g/mol |
IUPAC Name |
4-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H16ClN3O4/c17-12-5-2-1-4-11(12)13-7-8-15(22)20(19-13)10-14(21)18-9-3-6-16(23)24/h1-2,4-5,7-8H,3,6,9-10H2,(H,18,21)(H,23,24) |
InChI Key |
VRUWGDUUGRCDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)Cl |
Origin of Product |
United States |
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